![molecular formula C8H17NO B13836022 2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)
2-Butanone, 3-[(2-methylpropyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylpropylamino)butan-2-one is an organic compound that belongs to the class of amines It features a butanone backbone with an amino group substituted at the third carbon and a 2-methylpropyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropylamino)butan-2-one can be achieved through several methods. One common approach involves the reaction of 3-hydroxybutan-2-one with 2-methylpropylamine in the presence of a catalytic amount of hydrochloric acid. The reaction is typically carried out in a solvent such as toluene under reflux conditions. The water generated during the reaction is removed using a Dean-Stark apparatus, and the product is purified by distillation .
Industrial Production Methods
On an industrial scale, the production of 3-(2-Methylpropylamino)butan-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methylpropylamino)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Methylpropylamino)butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials
Wirkmechanismus
The mechanism of action of 3-(2-Methylpropylamino)butan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino group, facilitating various chemical transformations. It may also interact with enzymes and receptors, influencing biological pathways and exerting its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Methylpropylamino)butan-2-ol: Similar structure but with an alcohol group instead of a ketone.
3-(2-Methylpropylamino)butan-2-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The presence of both the amino and ketone groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields .
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
3-(2-methylpropylamino)butan-2-one |
InChI |
InChI=1S/C8H17NO/c1-6(2)5-9-7(3)8(4)10/h6-7,9H,5H2,1-4H3 |
InChI-Schlüssel |
WPKLNUBTYIQILY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



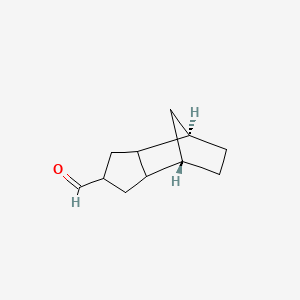
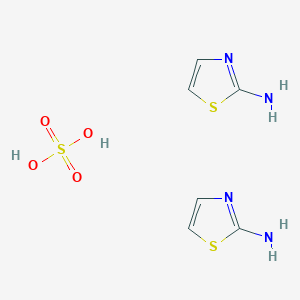

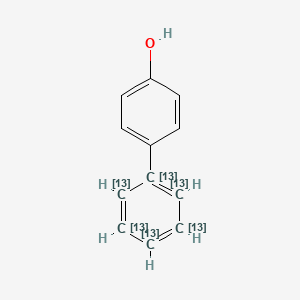

![3-[Cyclopentyl(dimethyl)silyl]propan-1-amine](/img/structure/B13835976.png)
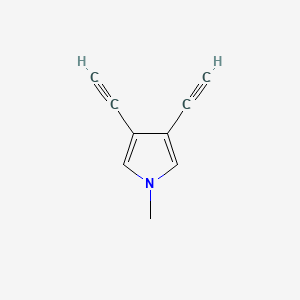
![6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13835989.png)
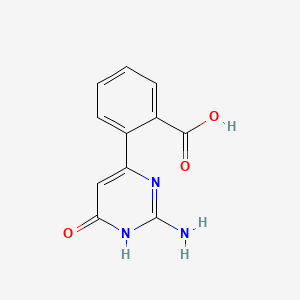



![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
